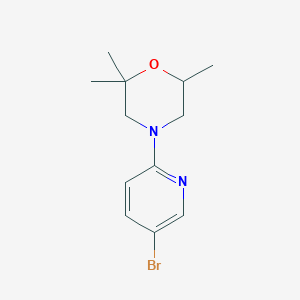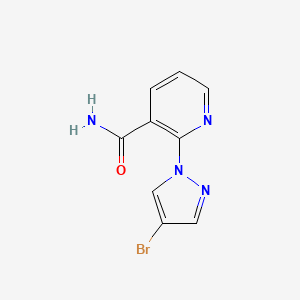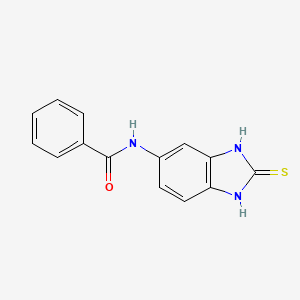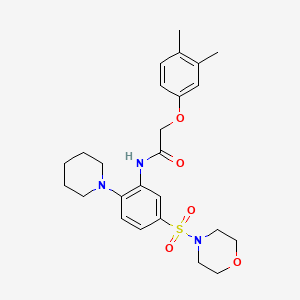
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine, also known as BTM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTM is a heterocyclic organic compound that belongs to the class of morpholine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is not fully understood. However, several studies have suggested that 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine may act as a potent inhibitor of various enzymes, including Janus kinase 2 (JAK2) and glycogen synthase kinase 3β (GSK3β). 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been reported to exhibit various biochemical and physiological effects. Several studies have suggested that 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine may have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in lab experiments is its high yield synthesis method, which makes it readily available for use in various scientific research applications. Additionally, 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been reported to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
The potential applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in various fields of scientific research make it an exciting compound for future investigations. Some of the future directions for 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine research include its potential application as a fluorescent probe for the detection of metal ions, its use as a drug candidate for the treatment of various diseases, and its potential application in the development of novel enzyme inhibitors.
Conclusion:
In conclusion, 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine have been discussed in this paper. Further investigations are required to fully understand the potential applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine involves the reaction of 5-bromopyridin-2-amine with 2,2,6-trimethylmorpholine in the presence of a suitable solvent and base. The reaction yields 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine as a white solid with a high yield. Several studies have reported the synthesis of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine using different methods, including microwave-assisted synthesis, one-pot synthesis, and solvent-free synthesis.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)-2,2,6-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-15(8-12(2,3)16-9)11-5-4-10(13)6-14-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMNFQWDESPXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

